Lifitegrast sodium

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de lifitegrast sódico implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesEl paso final implica la sulfonación del derivado de fenilalanina .

Métodos de producción industrial: La producción industrial de lifitegrast sódico generalmente implica optimizar la ruta sintética para lograr altos rendimientos y pureza. Esto incluye el uso de catalizadores específicos, disolventes y condiciones de reacción para garantizar la formación eficiente del producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El lifitegrast sódico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los correspondientes derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a la formación de diferentes derivados

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en las reacciones de sustitución

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de lifitegrast sódico, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El lifitegrast sódico tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el antagonismo de integrinas y sus efectos en la adhesión celular.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.

Industria: Se utiliza en el desarrollo de soluciones oftálmicas y otras formulaciones farmacéuticas

Mecanismo De Acción

El lifitegrast sódico ejerce sus efectos uniéndose al antígeno 1 asociado a la función de los linfocitos (LFA-1) de integrina en la superficie de los leucocitos. Esta unión evita la interacción entre LFA-1 y la molécula de adhesión intercelular 1 (ICAM-1), que se expresa en exceso en los tejidos corneal y conjuntival en la enfermedad del ojo seco. Al bloquear esta interacción, el lifitegrast sódico reduce la activación, migración y liberación de citoquinas proinflamatorias de los linfocitos T, aliviando así la inflamación y los síntomas de la enfermedad del ojo seco .

Compuestos similares:

Ciclosporina: Otro medicamento utilizado para la enfermedad del ojo seco, pero funciona inhibiendo la calcineurina y reduciendo la activación de los linfocitos T.

Tacrolimus: Similar a la ciclosporina, inhibe la calcineurina y se utiliza para diversas afecciones inflamatorias.

Pimecrolimus: Un inhibidor de la calcineurina utilizado para afecciones inflamatorias de la piel

Singularidad del lifitegrast sódico: El lifitegrast sódico es único en su mecanismo de acción como antagonista de integrinas, dirigiéndose específicamente a la interacción LFA-1/ICAM-1. Este enfoque específico permite una reducción más específica de la inflamación en comparación con otros compuestos que inhiben ampliamente la activación de los linfocitos T .

Comparación Con Compuestos Similares

Ciclosporin: Another medication used for dry eye disease, but it works by inhibiting calcineurin and reducing T-cell activation.

Tacrolimus: Similar to ciclosporin, it inhibits calcineurin and is used for various inflammatory conditions.

Pimecrolimus: A calcineurin inhibitor used for inflammatory skin conditions

Uniqueness of Lifitegrast Sodium: this compound is unique in its mechanism of action as an integrin antagonist, specifically targeting the LFA-1/ICAM-1 interaction. This targeted approach allows for a more specific reduction in inflammation compared to other compounds that broadly inhibit T-cell activation .

Actividad Biológica

Lifitegrast sodium is a small molecule drug primarily developed for the treatment of dry eye disease (DED). It acts as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, targeting the inflammatory pathways associated with DED. This article delves into its biological activity, including its mechanism of action, efficacy in clinical studies, and safety profile.

Lifitegrast functions by inhibiting the interaction between LFA-1 on T cells and intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. This blockade reduces T-cell-mediated inflammation, a key contributor to the symptoms of DED. The half-maximal inhibitory concentration (IC50) for Lifitegrast has been reported to be approximately 2.98 nmol/L, indicating its potency in inhibiting LFA-1/ICAM-1 interactions .

Key Interactions

- Binding Site : Lifitegrast binds to the allosteric site of LFA-1, specifically interacting with residues such as Tyr257 and Lys287 through hydrogen bonds .

- Concentration-Dependent Activity : In vitro studies demonstrate that Lifitegrast's inhibitory effects are concentration-dependent, with significant reductions in cell adhesion observed at various concentrations.

Clinical Efficacy

Lifitegrast has undergone extensive clinical trials, demonstrating its effectiveness in alleviating both the signs and symptoms of DED. Below is a summary of notable studies:

Safety Profile

The safety profile of Lifitegrast has been generally favorable. Common adverse effects include transient symptoms at the instillation site such as irritation and discomfort. Notably, dysgeusia (altered taste sensation) was reported in approximately 13% of patients . Serious ocular adverse events were not reported across trials.

Case Studies and Real-World Evidence

Real-world studies further support the efficacy of Lifitegrast in diverse patient populations. A retrospective study involving over 600 patients highlighted significant improvements in clinical effectiveness and patient-reported outcomes . The findings align with clinical trial results, confirming Lifitegrast's role as an effective treatment option for DED.

Propiedades

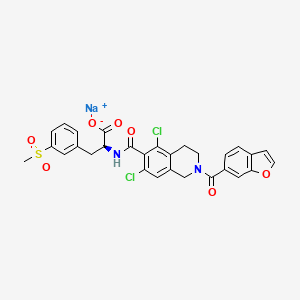

IUPAC Name |

sodium;(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOKOSRORLLIN-BQAIUKQQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23Cl2N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149785 | |

| Record name | Lifitegrast sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119276-80-0 | |

| Record name | Lifitegrast sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1119276800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifitegrast sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFITEGRAST SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG18FLP1KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.